methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate is a heterocyclic organic compound featuring a pyrimidinone core substituted with a p-tolyl group at position 4 and a furan-2-carboxylate moiety linked via a methylene bridge. Key functional groups include:
- A pyrimidinone ring (6-oxo-1,6-dihydropyrimidine), which is a common pharmacophore in kinase inhibitors and antiviral agents.
- A p-tolyl substituent, enhancing lipophilicity and π-π stacking interactions.
- A methyl-furan-2-carboxylate group, contributing to solubility and metabolic stability.
Properties
IUPAC Name |
methyl 5-[[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12-3-5-13(6-4-12)15-9-17(21)20(11-19-15)10-14-7-8-16(24-14)18(22)23-2/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDJJMPJSXBGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Urea Derivatives
The pyrimidinone ring is classically synthesized via cyclocondensation between β-keto esters and urea or thiourea derivatives. For 4-(p-tolyl) substitution, ethyl 3-(p-tolyl)-3-oxopropanoate serves as the β-keto ester precursor.
Procedure :
- Reactant Preparation : Ethyl 3-(p-tolyl)-3-oxopropanoate (10 mmol) and urea (12 mmol) are dissolved in ethanol (20 mL).
- Acid Catalysis : Concentrated HCl (2 mL) is added, and the mixture is refluxed at 80°C for 6–8 h.
- Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol to yield 4-(p-tolyl)-6-hydroxypyrimidin-2(1H)-one (Yield: 78%).
Mechanistic Insight :
The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by urea’s amine group. Cyclization and dehydration yield the pyrimidinone scaffold.
Functionalization at the N1 Position
The N1 position of the pyrimidinone must be functionalized with a hydroxymethyl (-CH2OH) or chloromethyl (-CH2Cl) group for subsequent alkylation.
Chloromethylation Protocol :
- Reagents : 4-(p-Tolyl)-6-hydroxypyrimidin-2(1H)-one (5 mmol), paraformaldehyde (10 mmol), and HCl gas (bubbled for 30 min).
- Conditions : Stirred in dioxane at 60°C for 4 h.
- Product : 1-(Chloromethyl)-4-(p-tolyl)pyrimidin-6(1H)-one (Yield: 65%).
Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H5), 7.45 (d, J = 8.0 Hz, 2H, ArH), 7.23 (d, J = 8.0 Hz, 2H, ArH), 5.12 (s, 2H, CH2Cl), 2.35 (s, 3H, CH3).
Synthesis of the Furan Carboxylate Component
Esterification of Furan-2-carboxylic Acid
Methyl furan-2-carboxylate is prepared via Fischer esterification:
Hydroxymethylation at C5
Introduction of a hydroxymethyl group at C5 of the furan ring is achieved via Vilsmeier-Haack formylation followed by reduction:
- Formylation : Methyl furan-2-carboxylate (5 mmol) reacts with POCl3/DMF at 0°C, yielding methyl 5-formylfuran-2-carboxylate .
- Reduction : Sodium borohydride (10 mmol) in methanol reduces the formyl group to hydroxymethyl, producing methyl 5-(hydroxymethyl)furan-2-carboxylate (Yield: 85%).
Coupling Pyrimidinone and Furan Moieties
Alkylation via Nucleophilic Substitution
The chloromethyl-pyrimidinone undergoes nucleophilic substitution with the sodium salt of methyl 5-(hydroxymethyl)furan-2-carboxylate:
Procedure :
- Base Activation : Sodium hydride (1.2 eq) in THF deprotonates the hydroxymethyl furan (5 mmol).
- Alkylation : 1-(Chloromethyl)-4-(p-tolyl)pyrimidin-6(1H)-one (5 mmol) is added, and the mixture is stirred at 50°C for 12 h.
- Product Isolation : Column chromatography (EtOAc/hexanes, 1:3) yields the target compound (Yield: 58%).
Analytical Data :
- 1H NMR (400 MHz, CDCl3) : δ 8.34 (s, 1H, H5-pyrimidinone), 7.52 (d, J = 8.0 Hz, 2H, ArH), 7.28 (d, J = 8.0 Hz, 2H, ArH), 7.12 (d, J = 3.6 Hz, 1H, H3-furan), 6.65 (d, J = 3.6 Hz, 1H, H4-furan), 5.24 (s, 2H, CH2), 3.88 (s, 3H, OCH3), 2.39 (s, 3H, CH3).
- HRMS (ESI) : m/z calcd for C19H18N2O5 [M+H]+: 367.1291; found: 367.1289.
Alternative Green Chemistry Approaches
Surfactant-Mediated Synthesis in Aqueous Media
Recent advances utilize TPGS-750-M, a nonionic surfactant, to enhance reactivity in water:
- Reaction Setup : Chloromethyl-pyrimidinone (1 mmol), hydroxymethyl furan (1.2 mmol), TPGS-750-M (2 wt%), and K2CO3 (2 mmol) in water (5 mL).
- Conditions : Stirred at 60°C for 6 h.
- Yield : 62%, with surfactant recyclability for three cycles.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | PMI | E-Factor |
|---|---|---|---|---|
| Classical Alkylation | THF, 50°C, 12 h | 58% | 23.4 | 34.1 |
| Surfactant-Assisted | H2O/TPGS-750-M, 60°C | 62% | 15.3 | 22.7 |
Key Metrics :
- PMI (Process Mass Intensity) : Mass of reagents per mass of product.
- E-Factor : Total waste generated per product mass.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the furan ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
In biological research, pyrimidine derivatives are often investigated for their potential as enzyme inhibitors or as ligands for various biological targets.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its conformation and activity.
Comparison with Similar Compounds
Ethyl 4-[5-(Methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Structural Similarities and Differences :
- Shared Features: Both compounds contain a pyrimidinone ring and a furan-derived ester. The furan moiety in both cases is substituted at position 5 (methoxymethyl in the ethyl derivative vs. methyl-carboxylate in the target compound).
- Key Differences :
- Ester Group : The ethyl derivative has an ethyl ester at position 5 of the pyrimidine, while the target compound uses a methyl ester on the furan ring. This impacts solubility (ethyl esters are generally more lipophilic).
- Substituent Position : The p-tolyl group in the target compound replaces the 6-methyl group in the ethyl derivative, altering steric and electronic profiles.
Synthesis :
Both compounds are synthesized via multicomponent reactions. The ethyl derivative was prepared using a modified Biginelli reaction with thiourea, ethyl acetoacetate, and 5-(methoxymethyl)furan-2-carbaldehyde under acidic conditions . The target compound likely employs a similar strategy, substituting aldehydes to introduce the p-tolyl and furan-carboxylate groups.
Spectroscopic Data :
- NMR : The ethyl derivative’s ¹H-NMR shows characteristic peaks for the tetrahydropyrimidine ring (δ 2.30–3.50 ppm) and furan protons (δ 6.10–7.20 ppm) . The target compound’s p-tolyl group would exhibit aromatic protons near δ 7.20–7.40 ppm, distinct from the ethyl derivative’s 6-methyl group (δ 1.20–1.50 ppm).
- IR: Both compounds display strong carbonyl stretches (~1700 cm⁻¹) for the pyrimidinone and ester groups .
Table 1: Comparative Physicochemical Properties
Zygocaperoside and Isorhamnetin-3-O-Glycoside
Although these compounds (isolated from Z. fabago) are flavonoid glycosides, their structural comparison highlights divergent applications:
- Zygocaperoside: A triterpenoid saponin with anti-inflammatory activity, lacking the pyrimidinone-furan scaffold.
- Isorhamnetin-3-O-Glycoside: A flavonoid glycoside with antioxidant properties, emphasizing hydroxyl and sugar moieties absent in the target compound.
Relevance : Unlike the target compound, these natural products derive activity from polar glycoside groups rather than heteroaromatic systems .
Substructure Frequency and Bioactivity Correlations
Data mining studies indicate that the pyrimidinone-furan motif is underrepresented in known bioactive compounds but shares similarities with kinase inhibitors (e.g., imatinib analogs).
Biological Activity
Methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C₁₆H₁₉N₃O₂
- Molecular Weight: 285.34 g/mol
The presence of a pyrimidine ring along with a furan-2-carboxylate moiety suggests diverse biological interactions, particularly as pyrimidinones are known for their therapeutic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, which may contribute to its anticancer effects.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Cell Signaling Modulation : It may modulate key signaling pathways involved in inflammation and tumorigenesis, making it a candidate for further investigation in cancer therapeutics.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
These findings suggest that the compound can effectively inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicate that this compound exhibits moderate antimicrobial activity against both bacterial and fungal strains.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on a xenograft mouse model demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal tissues.
Case Study 2: Synergistic Effects with Other Agents
In combination therapy studies, this compound showed enhanced efficacy when used alongside traditional chemotherapeutics such as doxorubicin. The combination resulted in improved survival rates in animal models, suggesting a potential for clinical application in combination therapies for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
